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Drug Profile and Development Status

RAF265 is an orally available small molecule kinase inhibitor with a unique dual-targeting profile, acting as

a potent inhibitor of both mutant and wild-type BRAF, CRAF, and vascular endothelial growth factor

receptor 2 (VEGFR-2). This novel mechanism positioned it as a promising therapeutic candidate for

advanced melanoma, particularly given that approximately 50% of melanomas harbor activating BRAF

mutations. The drug was developed to address the critical need for effective treatments in metastatic

melanoma, which at the time of the drug's initial development (circa 2006) had a poor 5-year survival rate of

less than 10% and median survival of only 6-9 months. [1]

The compound advanced to clinical testing with a first-in-human Phase I trial (NCT00304525) that began

in April 2006. This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated

dose (MTD), dose-limiting toxicities (DLT), safety profile, pharmacokinetics, and pharmacodynamics of

RAF265 in patients with locally advanced or metastatic melanoma. The Phase II portion of the study was

ultimately cancelled in December 2011, limiting the clinical development of the compound. RAF265

exhibits an exceptionally long serum half-life of approximately 200 hours, which informed its dosing

schedule in clinical trials. The established maximum tolerated dose was 48 mg administered once daily

continuously. [1] [2]

Table: RAF265 Basic Drug Profile
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Characteristic Details

Molecular Targets BRAF (mutant & wild-type), CRAF, VEGFR-2

Administration Oral

Half-life ~200 hours

Maximum Tolerated Dose 48 mg once daily

Development Stage Phase I completed (Phase II cancelled)

Primary Indication Locally advanced or metastatic melanoma

Molecular Mechanisms of Action

Dual Kinase Inhibition Strategy

RAF265 employs a dual therapeutic strategy by simultaneously targeting two critical pathways in cancer

progression: the MAPK signaling pathway (via RAF inhibition) and angiogenesis (via VEGFR-2

inhibition). This approach was designed to address both tumor cell proliferation and the tumor

microenvironment's support system. The Ras/Raf/MEK/ERK pathway plays a prominent role in controlling

several key cellular functions including growth, proliferation, and survival. B-Raf is a key member of this

pathway and is frequently mutated in melanoma, resulting in constitutive activation of the MAPK pathway.

RAF265's mechanism represents an evolution from earlier RAF inhibitors like sorafenib, which

demonstrated limited efficacy in melanoma despite targeting similar pathways. [1] [2]

RAF Kinase Inhibition

RAF265 functions as a pan-RAF inhibitor, effectively targeting both mutant and wild-type BRAF as well

as CRAF. In BRAF-mutant melanomas, RAF265 potently inhibits the hyperactive MAPK signaling pathway

by binding to the RAF kinase domain, thereby reducing downstream MEK and ERK phosphorylation. This

inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on oncogenic BRAF signaling.
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Importantly, RAF265 demonstrates activity in both BRAF-mutant and BRAF wild-type melanoma

models, albeit through potentially different mechanisms. In BRAF wild-type settings, the drug's activity may

be attributed to its anti-angiogenic effects or inhibition of CRAF-dependent signaling. Preclinical studies

demonstrated that RAF265 inhibits p-ERK in a dose-dependent manner, confirming its target engagement in

tumor tissue. [1] [3]

Anti-Angiogenic Activity

Through its potent inhibition of VEGFR-2, RAF265 disrupts the VEGF signaling pathway that is critical

for tumor angiogenesis. This anti-angiogenic effect compromises the tumor's blood supply, potentially

limiting tumor growth and metastatic dissemination. Pharmacodynamic analyses from clinical trials

demonstrated that RAF265 treatment led to a significant temporal decrease in soluble VEGFR-2

(sVEGFR-2) levels across all dose levels, confirming engagement with the intended vascular target.

Additionally, researchers observed a consistent increase in placental growth factor (PIGF) levels, which is

a recognized biomarker of VEGF pathway inhibition and reflects compensatory mechanisms in response to

anti-angiogenic therapy. [1]

Clinical Efficacy and Pharmacological Data

Antitumor Activity

In the Phase I clinical trial involving 77 patients with locally advanced or metastatic melanoma, RAF265

demonstrated objective tumor responses in both BRAF-mutant and BRAF wild-type populations. Among

66 evaluable patients, eight (12.1%) achieved an objective response, consisting of seven partial responses

and one complete response. This response rate is notable given the inclusion of BRAF wild-type patients

who typically do not respond to selective BRAF inhibitors like vemurafenib. Additionally, metabolic

response assessment using FDG-PET imaging revealed that 12 of 58 (20.7%) evaluable patients achieved a

partial metabolic response, indicating significant reduction in tumor metabolic activity. These findings

established proof-of-concept for RAF265's clinical activity, though with more modest efficacy compared to

subsequent BRAF-specific inhibitors. [1]
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Safety and Tolerability

The safety profile of RAF265 was characterized by predictable, mechanism-based toxicities. Among 77

treated patients, the most common treatment-related adverse effects included fatigue (52%), diarrhea

(34%), weight loss (31%), and vitreous floaters (27%). These toxicities were generally manageable with

appropriate supportive care and dose modifications. The determination of the maximum tolerated dose at 48

mg once daily was based on the occurrence of dose-limiting toxicities at higher doses, though the specific

DLTs were not detailed in the available literature. The safety assessments included comprehensive

monitoring of hematology, blood chemistry, urine analyses, vital signs, physical condition, body weight,

performance status, and cardiac function (ECG/ECHO). [1]

Table: Clinical Efficacy Data from Phase I Trial

Efficacy Parameter Results Patient Population

Objective Response Rate
(RECIST)

8/66 (12.1%) Evaluable patients with measurable disease

Complete Response 1/66 (1.5%) Evaluable patients with measurable disease

Partial Response 7/66 (10.6%) Evaluable patients with measurable disease

Metabolic Response (FDG-PET) 12/58

(20.7%)

Evaluable patients with baseline and on-treatment

PET

Response in BRAF Mutant Reported Specific rates not provided

Response in BRAF Wild-Type Reported Specific rates not provided

Pharmacokinetic Profile

RAF265 exhibits favorable pharmacokinetic properties with linear exposure and an exceptionally long

half-life that supports once-daily dosing. The drug's terminal half-life of approximately 200 hours (∼8

days) is unusually long for small molecule kinase inhibitors, suggesting potential for sustained target

coverage even with occasional missed doses. Pharmacokinetic analyses demonstrated dose-proportional
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increases in exposure parameters (C~max~ and AUC), with the maximum tolerated dose of 48 mg providing

sufficient drug levels to inhibit both RAF and VEGFR-2 targets based on preclinical models. The long half-

life also necessitated careful consideration of dosing schedules, particularly during dose escalation, to

properly assess toxicity and efficacy. [1]

Resistance Mechanisms

On-Target Resistance

Resistance to RAF265 can occur through on-target mutations that affect drug binding or RAF dimerization.

Random mutagenesis screens have identified specific point mutations in CRAF that confer resistance to

RAF265 and other RAF inhibitors like PLX-4720. These mutations primarily cluster in two distinct regions

of the CRAF protein that impact dimerization interfaces critical for RAF function and inhibitor efficacy.

The identification of these mutations prior to clinical resistance emergence demonstrates the utility of

preclinical anticipation of resistance mechanisms. Additionally, resistance mutations have been identified in

downstream components of the MAPK pathway, including ERK1 and ERK2, which can reduce sensitivity to

multiple RAF and MEK inhibitors. [4]

Off-Target and Adaptive Resistance

Off-target resistance mechanisms frequently involve activation of alternative signaling pathways that

bypass RAF inhibition. Combinatorial drug screening studies revealed that intrinsic resistance to RAF265 in

BRAF-mutant melanoma cell lines often involves Receptor Tyrosine Kinase (RTK) signaling, particularly

through EGFR and other HER family members. Approximately 50% of treatment-naïve BRAF-mutant

melanoma cell lines displayed synergistic benefit when RAF265 was combined with the RTK inhibitors

lapatinib or masitinib, with the most resistant lines showing the greatest benefit. This suggests that adaptive

RTK upregulation is a convergent resistance mechanism in many BRAF-mutant melanomas treated with

RAF inhibitors. Importantly, the specific patterns of effective drug combinations varied between cell lines,

indicating heterogeneous resistance mechanisms even among tumors with the same primary driver mutation

(BRAFV600E). [3]
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Experimental Protocols and Methodologies

Clinical Trial Design and Biomarker Assessment

The Phase I trial of RAF265 employed an open-label, multicenter, nonrandomized, dose-escalation

design with cohorts of patients receiving different dosing schedules. The study comprised two phases: a dose

escalation phase guided by pharmacokinetics, pharmacodynamics, and safety; and an expansion phase at

the MTD/RP2D. The cycle length was 28 days across all cohorts. Key assessments included:

Tumor Response Evaluation: Conducted at baseline and every 8 weeks using RECIST 1.0 criteria.

Responses required confirmation at least 28 days after initial documentation. [1]
Pharmacokinetic Sampling: Blood samples for plasma RAF265 concentration determination were

collected on cycle 1 day 1, day 15, and cycle 2 day 1. Parameters included C~max~, T~max~,
AUC~last~, and terminal half-life. [1]

Pharmacodynamic Biomarkers: Tumor biopsies were obtained before treatment and during
treatment (cycle 1, day 8 or 15) for immunohistochemical analysis of pathway markers including p-

MEK, p-ERK, BIM, c-KIT, p-AKT473, pS6, PTEN, Ki-67, PARP, cyclin D1, MITF, p27, and p53. [1]

Preclinical Combinatorial Screening

Combinatorial drug screening to identify synergistic partners for RAF265 employed a systematic empirical

approach using a library of 58 small molecule inhibitors targeting diverse signaling pathways. The protocol

involved:

Cell Line Panel: 12 treatment-naïve BRAFV600E melanoma cell lines with varying intrinsic sensitivity
to BRAF inhibition. [3]

Combination Testing: RAF265 was paired with each library compound across a range of
concentrations. [3]

Synergy Assessment: Cytotoxic synergy was quantified using the Bliss independence model, with
a 26% synergy threshold (98th percentile) considered significant. [3]

Validation Studies: Synergistic combinations underwent further mechanistic investigation using
reverse-phase protein arrays (RPPA) and gene expression analysis to identify adaptive signaling

responses. [3]
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Assessment Schedule

Study Initiation

Dose Escalation Phase

PK Run-In Period
Single oral dose

Expansion Phase at MTD

MTD Determined

Loading Dose
Cycle 1 Day 1

Maintenance Dosing
Once daily from Cycle 1 Day 2

Protocol-Specified Assessments

Ongoing Ongoing

Safety Monitoring
(AEs, Labs, ECG)

Pharmacokinetics
(Cycle 1 Day 1, 15

Cycle 2 Day 1)

Tumor Imaging
(Baseline, every 8 weeks)

Biomarker Collection
(Blood samples, biopsies)

Click to download full resolution via product page

Clinical trial design and assessment schedule for RAF265 Phase I study [1]
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Metabolic Response Assessment

Tumor metabolic response was evaluated using 18[F]-FDG-PET imaging according to a standardized

protocol:

Baseline Scan: Performed within 2 weeks prior to treatment initiation. [1]

On-Treatment Scans: Acquired on cycle 1 day 15 (C1D15) and cycle 1 day 28 (C1D28). [1]
Central Review: All scans were analyzed by a blinded, independent central imaging review panel. [1]

Response Criteria:
Complete Metabolic Response (CMR): Complete resolution of tumor FDG-PET uptake to

background levels.
Partial Metabolic Response (PMR): ≥25% decrease in sum of tumor SUV from baseline.

Stable Metabolic Disease (SMD): Changes between PMR and PMD criteria.
Progressive Metabolic Disease (PMD): ≥25% increase in tumor SUV or appearance of new

FDG-avid lesions. [1]

Emerging Applications and Future Directions

Antiviral Repurposing Potential

Interestingly, RAF265 has demonstrated potent antiviral activity against porcine epidemic diarrhea virus

(PEDV) and related coronaviruses. In vitro studies showed that RAF265 reduced PEDV viral loads by 4

orders of magnitude in Vero cells and protected piglets from virus challenge. The antiviral mechanism

appears to involve dual inhibition of cellular translation machinery through effects on eIF4E phosphorylation

and disruption of cytoskeletal arrangement, potentially impacting viral entry. RAF265 also exhibited

inhibitory activity against SARS-CoV-2 and SARS-CoV pseudotyped viral particles, with entry inhibition

observed at EC~50~ values of 79.1 nM. These findings suggest potential for repurposing RAF265 as a

broad-spectrum antiviral agent, particularly given its established safety profile in humans. [5]

Combination Therapy Strategies

Based on the recognition that adaptive resistance to RAF inhibition often involves multiple parallel

pathways, combination approaches with RAF265 have been explored preclinically. The heterogeneous
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patterns of synergistic drug combinations across different melanoma cell lines suggest that personalized

combination therapies may be necessary for optimal efficacy. The most consistent synergistic interactions

were observed with RTK inhibitors, particularly in cell lines with intrinsic resistance to BRAF inhibition.

This supports a strategy of combining RAF265 with RTK inhibitors like lapatinib in selected patients,

potentially identified through biomarker assessment. Additionally, the dual RAF/VEGFR2 inhibition profile

of RAF265 provides inherent combination therapy benefits, simultaneously targeting tumor cell-intrinsic

signaling and the tumor microenvironment. [3]

Direct Molecular Targets

Primary Biological Effects

Therapeutic Outcomes

RAF265

BRAF
(mutant & wild-type)CRAFVEGFR-2
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Comprehensive mechanism of action of RAF265 showing direct targets and biological outcomes [1] [5]

Conclusion
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RAF265 represents an important milestone in the evolution of targeted cancer therapy, particularly as an

early dual-mechanism RAF/VEGFR2 inhibitor with clinical activity in both BRAF-mutant and wild-type

melanoma. While its clinical development was limited to Phase I testing, the compound provided valuable

insights into the complexity of RAF biology and the challenges of targeting the MAPK pathway. The long

half-life and manageable safety profile at therapeutic doses supported its potential as a viable therapeutic

agent, though more selective BRAF inhibitors ultimately advanced further in clinical development for

BRAF-mutant melanoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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